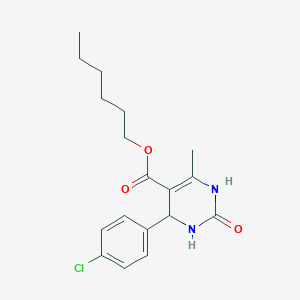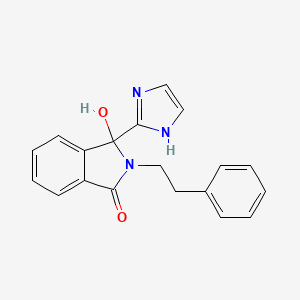
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate
Vue d'ensemble
Description
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-2-phenylquinoline-4-carboxylic acid with 2-(4-chloro-3-nitrophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), thiols (RSH).
Major Products Formed
Reduction of Nitro Group: 2-(4-amino-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate.
Reduction of Carbonyl Group: 2-(4-chloro-3-nitrophenyl)-2-hydroxyethyl 3-methyl-2-phenylquinoline-4-carboxylate.
Substitution of Chloro Group: 2-(4-amino-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of quinoline derivatives on cellular processes. It may serve as a lead compound for the development of new drugs.
Medicine
Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may have potential therapeutic applications in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. It may also be used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The quinoline moiety can intercalate with DNA, disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methylquinoline-4-carboxylate.
- 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate.
- 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-3-carboxylate.
Uniqueness
The presence of both the nitro and chloro groups in the phenyl ring, along with the quinoline moiety, makes this compound unique
Propriétés
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 3-methyl-2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-23(18-9-5-6-10-20(18)27-24(15)16-7-3-2-4-8-16)25(30)33-14-22(29)17-11-12-19(26)21(13-17)28(31)32/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCHVNYAJXUICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136952 | |
| Record name | 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355422-03-6 | |
| Record name | 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355422-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)

![[2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl acetate](/img/structure/B5002784.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5002789.png)
![19-isopropyl-5,9-dimethyl-15-(4-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5002791.png)
![1-N,4-N-bis[3-(dimethylamino)propyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B5002796.png)
![3-allyl-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002800.png)

![4-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]butyl}phenol](/img/structure/B5002814.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-1,4-diazepane](/img/structure/B5002822.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5002847.png)
![methyl (4Z)-4-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B5002851.png)
![4-[(4-Bromophenyl)methoxy]-3-methoxybenzonitrile](/img/structure/B5002854.png)
